6-tert-Butyl-2,3-naphthalenedicarbonitrile
Overview
Description
6-tert-Butyl-2,3-naphthalenedicarbonitrile is an organic compound with the molecular formula C16H14N2. It is a pale yellow to light beige solid that is slightly soluble in solvents like acetonitrile, chloroform, and dimethyl sulfoxide. This compound is known for its stability at room temperature and is commonly used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 6-tert-Butyl-2,3-naphthalenedicarbonitrile can be achieved through the reaction of tert-butyl iodide with triethylamine cyanide under an inert atmosphere. The reaction is typically carried out in a suitable solvent with the addition of a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
6-tert-Butyl-2,3-naphthalenedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-tert-Butyl-2,3-naphthalenedicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2,3-naphthalenedicarbonitrile involves its interaction with molecular targets such as the kinesin spindle protein Eg5. This interaction inhibits the ATPase activity of Eg5 in the presence of microtubules, leading to cell cycle arrest at the G2/M phase . The compound specifically targets microtubule-bound Eg5, making it a potential candidate for cancer research, particularly in multiple myeloma .
Comparison with Similar Compounds
6-tert-Butyl-2,3-naphthalenedicarbonitrile can be compared with other similar compounds, such as:
2,3-Naphthalenedicarbonitrile: Lacks the tert-butyl group, making it less sterically hindered.
1-Phenyl-2,3-naphthalenedicarboxylic anhydride: Contains an anhydride functional group instead of nitrile groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Has butoxy groups instead of the tert-butyl group.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-tert-butylnaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-16(2,3)15-5-4-11-6-13(9-17)14(10-18)7-12(11)8-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILROQBJOOZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346521 | |
Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32703-82-5 | |
Record name | 6-(1,1-Dimethylethyl)-2,3-naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32703-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-Butyl-2,3-naphthalenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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